molecular formula C11H11ClO3 B1390217 Methyl 3-oxo-4-(3-chlorophenyl)butanoate CAS No. 1048916-94-4

Methyl 3-oxo-4-(3-chlorophenyl)butanoate

Cat. No.: B1390217
CAS No.: 1048916-94-4
M. Wt: 226.65 g/mol
InChI Key: HXFLZWMDSJSEKH-UHFFFAOYSA-N
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Description

Overview of Methyl 3-oxo-4-(3-chlorophenyl)butanoate

This compound belongs to the beta-keto ester class of organic compounds, characterized by the International Union of Pure and Applied Chemistry nomenclature as methyl 4-(3-chlorophenyl)-3-oxobutanoate. The compound features a distinctive molecular architecture comprising a methyl ester functionality coupled with a ketone group positioned at the beta carbon relative to the ester carbonyl. The 3-chlorophenyl substituent introduces both electronic and steric effects that significantly influence the compound's reactivity profile and synthetic utility. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as O=C(OC)CC(CC1=CC=CC(Cl)=C1)=O, highlighting the spatial arrangement of functional groups within the molecular framework.

The compound's physical properties reflect its organic nature and functional group composition. With a molecular weight of 226.66 grams per mole, the substance exists as a stable chemical entity under standard laboratory conditions. The presence of the chlorine atom at the meta position of the benzene ring creates unique electronic distribution patterns that affect both the compound's chemical reactivity and physical characteristics. The MDL number MFCD08457108 serves as an additional identifier for database searches and chemical inventory management systems. Commercial availability at 95% purity indicates the compound's established synthetic protocols and purification methodologies, making it accessible for research applications and further chemical transformations.

The beta-keto ester functionality provides multiple reactive sites for chemical modification and synthetic elaboration. The ketone carbonyl can participate in nucleophilic addition reactions, while the ester group offers opportunities for hydrolysis, transesterification, and related transformations. The methylene bridge between these functional groups creates an active site susceptible to enolate formation and subsequent alkylation or acylation reactions. These structural features collectively establish this compound as a valuable synthetic intermediate capable of supporting diverse chemical transformations and molecular constructions.

Historical Context and Discovery

The development of beta-keto ester synthesis methodologies has deep roots in organic chemistry, with foundational work establishing the principles underlying compounds such as this compound. The acetoacetic ester synthesis, first developed in the late 19th century, provided the conceptual framework for constructing beta-keto ester systems through controlled alkylation and acylation procedures. This classical approach involves the treatment of ethyl acetoacetate with strong bases to generate enolate anions, followed by electrophilic substitution with appropriate halogenated aromatic compounds. The adaptation of these principles to incorporate chlorinated phenyl groups represents a natural extension of traditional synthetic methodologies.

The Claisen condensation reaction emerged as another fundamental approach for beta-keto ester construction, offering pathways for combining ester components with ketone precursors under basic conditions. Several synthetic routes have been documented for beta-keto ester preparation, including reactions involving sodium hydride, tetramethyl orthosilicate with cesium fluoride, sodium ethoxide, and n-butyl lithium as base systems. These methodological developments provided the foundational chemistry necessary for accessing chlorinated aromatic beta-keto esters through systematic synthetic design and optimization.

The specific synthesis of this compound likely emerged from pharmaceutical research programs seeking to explore chlorinated aromatic compounds as potential bioactive molecules. The meta-chloro substitution pattern offers distinct electronic properties compared to ortho or para isomers, creating opportunities for selective biological interactions and enhanced metabolic stability. The compound's registration with Chemical Abstracts Service under number 1048916-94-4 indicates formal recognition within the chemical literature and establishment of standardized identification protocols.

Contemporary synthetic approaches have refined the preparation methods for such compounds, incorporating modern catalytic systems and improved reaction conditions. The integration of palladium-catalyzed cross-coupling reactions, organocatalytic processes, and other advanced synthetic methodologies has expanded the accessible chemical space surrounding beta-keto ester derivatives. These developments have facilitated the preparation of this compound with enhanced efficiency and selectivity, supporting its utilization in research applications and pharmaceutical development programs.

Significance in Organic and Medicinal Chemistry

This compound demonstrates considerable importance within organic chemistry as a versatile synthetic intermediate capable of supporting diverse molecular transformations. The compound's beta-keto ester framework provides multiple reactive sites that enable participation in fundamental organic reactions including aldol condensations, Michael additions, and enolate chemistry. The presence of the 3-chlorophenyl group introduces unique reactivity patterns through electronic effects and steric considerations, creating opportunities for selective chemical modifications and synthetic elaborations. These structural features collectively establish the compound as a valuable building block for constructing more complex molecular architectures.

The compound's utility extends to heterocyclic chemistry, where beta-keto esters serve as precursors for diverse ring-forming reactions. The ketone and ester functionalities can participate in cyclization reactions leading to lactam, lactone, and other heterocyclic structures. The chlorinated aromatic ring provides additional opportunities for cross-coupling reactions, nucleophilic aromatic substitution, and other transformations that enable further molecular complexity. These synthetic capabilities position this compound as an important intermediate in the preparation of pharmaceutically relevant compounds and natural product analogs.

Within medicinal chemistry contexts, chlorinated aromatic compounds have demonstrated significant therapeutic potential across multiple disease areas. The 3-chlorophenyl substitution pattern offers distinct pharmacological properties compared to other halogenation patterns, potentially influencing protein binding interactions, metabolic stability, and bioavailability characteristics. Beta-keto ester derivatives have been explored as enzyme inhibitors, receptor modulators, and other bioactive molecules, suggesting potential applications for this compound in drug discovery programs. The compound's structural features align with known pharmacophoric elements present in approved pharmaceutical agents.

The mechanism of action for beta-keto ester compounds typically involves interactions with specific molecular targets through hydrogen bonding and hydrophobic interactions facilitated by their functional group composition. The chlorophenyl moiety can engage in favorable binding interactions with protein active sites, while the keto and ester groups provide additional contact points for molecular recognition. These binding characteristics enable beta-keto esters to function as enzyme inhibitors or activators, modulating biological pathways through specific protein interactions. The versatility of these molecular interactions supports the continued investigation of this compound and related compounds in pharmaceutical research applications.

Scope and Objectives of the Research Article

This comprehensive analysis of this compound aims to provide a thorough examination of the compound's chemical properties, synthetic methodologies, and research applications within contemporary organic and medicinal chemistry. The investigation encompasses fundamental aspects of molecular structure and reactivity while exploring advanced synthetic transformations and potential pharmaceutical applications. Through systematic evaluation of available literature and experimental data, this study seeks to establish a comprehensive understanding of the compound's role within the broader context of beta-keto ester chemistry and chlorinated aromatic compounds.

The research objectives include detailed characterization of the compound's physical and chemical properties, providing quantitative data that supports synthetic planning and application development. Comparative analysis with related beta-keto ester derivatives will illuminate structure-activity relationships and guide optimization strategies for enhanced synthetic utility. The investigation will examine synthetic methodologies for compound preparation, evaluating efficiency, selectivity, and scalability considerations that impact practical applications. These synthetic studies will incorporate both classical and modern approaches, highlighting technological advances that have improved access to this important chemical intermediate.

Mechanistic studies of the compound's reactivity patterns will provide fundamental insights into the electronic and steric factors governing its chemical behavior. Understanding these mechanistic principles enables prediction of reaction outcomes and supports the design of novel synthetic transformations. The research will explore the compound's participation in key organic reactions including nucleophilic additions, electrophilic substitutions, and cyclization processes that expand its synthetic utility. These mechanistic investigations will be supported by computational analyses and experimental validation studies.

The scope extends to evaluation of the compound's potential applications within pharmaceutical research, examining its utility as a synthetic intermediate for bioactive molecule construction. Structure-based design principles will be applied to assess the compound's potential for protein binding interactions and biological activity modulation. The investigation will consider both direct biological activity and indirect contributions through synthetic transformation to more complex pharmaceutical targets. This comprehensive approach ensures thorough coverage of the compound's significance within contemporary chemical research and development programs.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1048916-94-4
Molecular Formula C11H11ClO3
Molecular Weight 226.66 g/mol
International Union of Pure and Applied Chemistry Name methyl 4-(3-chlorophenyl)-3-oxobutanoate
MDL Number MFCD08457108
Purity (Commercial) 95%
Simplified Molecular Input Line Entry System O=C(OC)CC(CC1=CC=CC(Cl)=C1)=O

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFLZWMDSJSEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-4-(3-chlorophenyl)butanoate can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as piperidine and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(3-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Methyl 3-oxo-4-(3-chlorophenyl)butanoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating complex molecules.

Reaction Type Reagents Products
OxidationKMnO4Carboxylic acids
ReductionNaBH4Alcohols
SubstitutionAminesAmine derivatives

Biochemical Studies

In biochemical contexts, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. It interacts with various enzymes and proteins, influencing metabolic flux within cells. Research indicates that it can serve as a model substrate for exploring enzyme specificity and activity.

Pharmaceutical Development

This compound is being investigated for its potential therapeutic properties. Its structural features allow it to act as a building block for drug development, particularly in creating compounds with specific biological activities.

Case Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that varying concentrations of the compound affected enzyme activity significantly, suggesting its potential role as an inhibitor or activator in metabolic processes .

Case Study 2: Synthesis of Bioactive Compounds

Research conducted by Advanced ChemBlocks highlighted the use of this compound in synthesizing bioactive molecules for pharmaceutical applications. The study focused on optimizing reaction conditions to enhance yield and selectivity for desired products .

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-(3-chlorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the chlorophenyl group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

Key Properties :

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • Boiling Point : 273.3±35.0 °C
  • Density : 1.3±0.1 g/cm³
  • Applications : Intermediate for antidiabetic drugs (e.g., sitagliptin) via enzymatic conversion by TR2E2 PluriZyme (kcat = 3908 ± 0.41 min⁻¹ for esterase activity) .

Comparison :

  • The trifluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity compared to the 3-chlorophenyl analog. This likely accelerates enzymatic or chemical transformations.
  • Higher molecular weight and boiling point than the chlorophenyl derivative suggest stronger intermolecular forces due to fluorine’s electronegativity.

Ethyl 3-oxo-4-(p-tolyl)butanoate

Key Properties :

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Boiling Point : 309.2 °C
  • Density : 1.073 g/cm³
  • Applications : Used in organic synthesis; the p-tolyl group (electron-donating) may reduce reactivity toward nucleophiles compared to halogenated analogs .

Comparison :

  • The methyl substituent on the phenyl ring decreases electrophilicity, making this compound less reactive in nucleophilic additions than the 3-chlorophenyl derivative.
  • Lower density and higher boiling point than the trifluorophenyl analog reflect differences in substituent polarity and molecular packing.

Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate

Key Properties :

  • Molecular Formula : C₁₅H₂₀O₆
  • Molecular Weight : 296 g/mol

Comparison :

  • The trimethoxyphenyl group increases steric bulk and solubility in polar solvents, contrasting with the lipophilic 3-chlorophenyl group.
  • Higher molecular weight and oxygen content may enhance hydrogen bonding, affecting crystallization behavior.

Methyl 3-oxo-4-(phenylthio)butanoate

Key Properties :

  • Molecular Formula : C₁₁H₁₂O₃S
  • Molecular Weight : 224.28 g/mol
  • Electronic Effects : The phenylthio group introduces sulfur’s polarizability, altering electronic distribution compared to halogens .

Comparison :

  • Sulfur’s larger atomic size and lower electronegativity than chlorine may reduce electrophilicity but increase susceptibility to oxidation.
  • Limited data on physical properties (e.g., boiling point) precludes direct structural comparisons.

Ethyl 3-oxo-4-phenylbutanoate (Unsubstituted Analog)

Key Properties :

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Synthesis : Prepared via malonate esterification with phenacyl chloride under acidic conditions .

Comparison :

  • The absence of substituents on the phenyl ring results in lower steric hindrance and electronic modulation, making this compound a baseline for studying substituent effects.

Discrepancies and Limitations

  • CAS Number Conflicts: and list conflicting CAS numbers (769195-26-8 vs. 769195-28-0) for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, suggesting possible typographical errors.

Biological Activity

Methyl 3-oxo-4-(3-chlorophenyl)butanoate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H11ClO3\text{C}_{12}\text{H}_{11}\text{ClO}_{3}, featuring a ketone group adjacent to a chlorinated phenyl ring. Its structural characteristics contribute to its reactivity and biological interactions.

Property Details
Molecular Formula C₁₂H₁₁ClO₃
Appearance Pale yellow crystalline
Functional Groups Ketone, Ester, Chlorinated Phenyl

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting various biochemical pathways. This inhibition can alter metabolic processes, making it a candidate for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative pathogens. The effectiveness varies with concentration and specific bacterial strain.

Case Studies

  • Antibacterial Activity : In a study evaluating the antibacterial effects of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM, indicating its potential as an antimicrobial agent .
  • Enzyme Interaction Studies : A biochemical analysis revealed that this compound interacts with enzymes involved in metabolic pathways, potentially serving as an inhibitor in specific reactions .

The mechanism of action for this compound primarily involves:

  • Hydrogen Bonding : The keto group allows for hydrogen bonding with target proteins, facilitating enzyme inhibition.
  • Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions with lipid membranes or protein binding sites, influencing cellular uptake and activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 4-chloro-3-oxo-butanoateSimilar ester structureModerate antibacterial activity
Methyl 4-(4-chlorophenyl)-3-oxobutanoateDifferent chlorinated phenyl positioningLower enzyme inhibition
Methyl 2-(4-chlorophenyl)-3-oxobutanoateVariation in chlorinated ring positionDistinct reactivity patterns

Future Research Directions

Despite promising findings, there remains a significant gap in comprehensive studies on this compound. Future research could focus on:

  • Detailed pharmacological studies to elucidate its therapeutic potential.
  • Exploration of its mechanism at the molecular level to identify specific enzyme targets.
  • Long-term stability studies to assess its viability as a pharmaceutical agent.

Q & A

Q. Basic Research Focus

  • Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 242.0345 (C11_{11}H11_{11}ClO3+_3^+) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions, with typical melting points ranging from 85–90°C for analogous esters .

How should researchers mitigate risks associated with handling this compound?

Q. Safety & Compliance Focus

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, safety goggles) due to hazards (H315: skin irritation; H319: eye damage) .
  • First Aid : In case of inhalation, move to fresh air and administer oxygen if breathing is difficult. For skin contact, wash with soap and water for 15 minutes .
  • Storage : Keep under inert atmosphere (argon) at room temperature to prevent hydrolysis .

What computational tools can predict the compound’s physicochemical properties?

Q. Advanced Methodological Focus

  • LogP Calculation : Use the Crippen method via ChemAxon or ACD/Labs to estimate logP ~2.1, reflecting moderate lipophilicity .
  • pKa Prediction : The β-keto ester group has a predicted pKa of ~9.5 (ADMET Predictor™), indicating stability under physiological conditions .
  • Docking Studies : Molecular docking with AutoDock Vina can model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR) .

How do solvent choices impact the compound’s stability in long-term studies?

Q. Advanced Stability Focus

  • Polar Solvents : Acetonitrile and DMSO increase hydrolysis rates at room temperature. Stabilize solutions with 0.1% acetic acid to inhibit degradation .
  • Non-Polar Solvents : Hexane or ethyl acetate are suitable for storage, with <5% degradation observed over 6 months at 4°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.